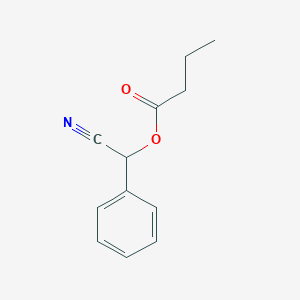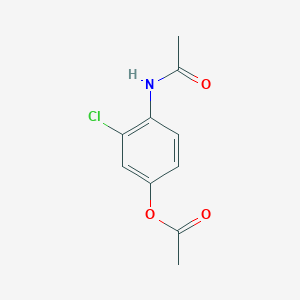
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.273 g/mol . It is a derivative of cyclohexene, featuring a dimethyl ester functional group attached to a methyl-substituted cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate can be synthesized through several routes. One common method involves the esterification of 2-methylcyclohex-2-en-1-ol with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methylcyclohex-2-en-1-one, followed by esterification with malonic acid. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation step. The esterification process is then carried out under controlled temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2,3-dimethylcyclohex-2-en-1-yl)propanedioate
- Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate
- 2-Cyclohexen-1-one
Uniqueness
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.
Propiedades
Número CAS |
61111-36-2 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
dimethyl 2-(2-methylcyclohex-2-en-1-yl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-8-6-4-5-7-9(8)10(11(13)15-2)12(14)16-3/h6,9-10H,4-5,7H2,1-3H3 |
Clave InChI |
RFRYXFRKUVRHCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCCC1C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)





